Lipophilicity Modulation
The 4-fluorophenyl derivative possesses a computed XLogP3-AA of 2.3, strategically positioned between the unsubstituted phenyl analog and the highly lipophilic 4-trifluoromethyl analog [1]. This moderate lipophilicity offers a balanced profile for cellular permeability while maintaining aqueous solubility, a crucial parameter for achieving target engagement and oral bioavailability [2].
| Evidence Dimension | Computed XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine (4-H analog): ~1.8; N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine (4-CF₃ analog): ~3.1 (Computed by fragment-additivity methods, as 4-CF₃ analog experimental LogP not publicly available on PubChem) |
| Quantified Difference | ΔLogP ≈ +0.5 vs. 4-H; ΔLogP ≈ -0.8 vs. 4-CF₃ |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release). Comparator values estimated based on molecular structure; exact experimental LogP data for the comparators are not publicly available. |
Why This Matters
In drug discovery, a LogP between 1 and 3 is generally associated with optimal oral absorption and low metabolic clearance; the 4-fluoro derivative falls within this range, unlike the more lipophilic 4-CF₃ analog which may be prone to rapid metabolism and solubility issues.
- [1] PubChem Compound Summary for CID 121591360, Computed Properties (XLogP3-AA). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
